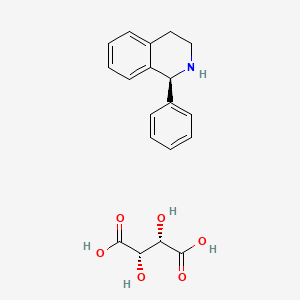

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

説明

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral compound that belongs to the class of isoquinolines. This compound is notable for its unique structure, which includes a tetrahydroisoquinoline core with a phenyl group attached. The D-(-)-tartrate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and an appropriate amine.

Cyclization Reaction: The key step involves a Pictet-Spengler cyclization, where phenylacetaldehyde reacts with the amine to form the tetrahydroisoquinoline core.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using D-(-)-tartaric acid to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Cyclization: Utilizing large reactors to perform the Pictet-Spengler cyclization under controlled conditions.

Efficient Chiral Resolution: Employing advanced techniques such as chromatography or crystallization to achieve high enantiomeric purity.

Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity and quality.

化学反応の分析

Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Various tetrahydroisoquinoline derivatives.

Substitution Products: Phenyl-substituted isoquinolines.

科学的研究の応用

Medicinal Chemistry Applications

1. Rho-Kinase Inhibition

One of the prominent applications of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate is its role as a Rho-kinase inhibitor. Rho-kinase plays a crucial role in various cardiovascular and non-cardiovascular diseases. The compound has been studied for its potential in treating conditions such as hypertension, heart failure, and cancer. The inhibition of Rho-kinase can lead to significant therapeutic effects in these diseases by modulating smooth muscle contraction and cell proliferation .

2. Pain Management

Research indicates that this compound may also be effective in managing neuropathic pain. Its structural similarity to other analgesics suggests it could interact with pain receptors to alleviate symptoms associated with chronic pain conditions .

Catalytic Applications

1. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, particularly in the formation of chiral amines and diamines. Its ability to act as a chiral catalyst allows for the selective synthesis of enantiomers that are critical in pharmaceutical development. Studies show that using this compound as a catalyst can lead to high yields and enantioselectivities in various reactions .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Asymmetric synthesis of amines | 73–95 | 83–94 |

| Synthesis of biaryl atropisomers | 55–86 | 61–87 |

Biochemical Applications

1. Biocatalysis

In biocatalytic processes, this compound has been investigated for its role in facilitating reactions involving biaryl atropisomers. The compound's ability to enhance reaction rates while maintaining selectivity makes it a valuable tool in biochemical research .

Case Studies

Case Study 1: Rho-Kinase Inhibition

A study explored the effects of this compound on Rho-kinase activity in vitro. Results indicated that the compound effectively reduced phosphorylation levels of myosin light chain phosphatase in cellular models associated with hypertension. This suggests a promising avenue for developing new antihypertensive therapies using this compound .

Case Study 2: Asymmetric Synthesis

In another study focused on asymmetric synthesis using this compound as a chiral catalyst, researchers achieved significant yields in synthesizing chiral amines from racemic mixtures. The results demonstrated not only high yields but also excellent enantioselectivity across multiple trials .

作用機序

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.

Enzymatic Pathways: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different chemical properties and biological activities.

Phenylisoquinoline: Contains a fully aromatic isoquinoline core, differing in reactivity and applications.

Uniqueness: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline core and the phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

生物活性

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a chiral isoquinoline derivative. Its synthesis typically involves the resolution of racemic mixtures through crystallization techniques using tartaric acid as a resolving agent . The compound has been studied for its pharmacological potential, particularly in neuropharmacology and as an analgesic agent.

Anticonvulsant Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against NMDA-induced seizures in animal models. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was noted for its effectiveness in preventing neuronal degeneration associated with seizures . This suggests that this compound may possess similar protective effects.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, including dopamine and glutamate receptors. This interaction may contribute to their ability to mitigate neurodegenerative processes .

Analgesic Properties

Several studies highlight the analgesic effects of tetrahydroisoquinoline derivatives. For example, compounds derived from this scaffold have shown peripheral vasodilatory effects and analgesic activity in preclinical models . The underlying mechanisms may involve modulation of pain pathways and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Structural modifications can significantly influence the compound's pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C-1 | Enhances anticonvulsant activity |

| Hydroxyl group at C-3 | Improves neuroprotective effects |

| Alkyl substitutions | Modulate analgesic properties |

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Study 1: Anticonvulsant Efficacy

A study conducted by Kubota et al. evaluated various tetrahydroisoquinoline derivatives for anticonvulsant efficacy against induced seizures in mice. The results indicated that certain compounds exhibited significant protection compared to controls, suggesting a promising avenue for developing new anticonvulsants based on this scaffold .

Study 2: Neuroprotection in Animal Models

In another study assessing neuroprotective effects, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline derivatives were administered to rodents subjected to hypoxic conditions. The treated animals showed reduced neuronal loss and improved behavioral outcomes compared to untreated groups .

特性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPQAHUUEDMC-XQIJAYBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470212 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869884-00-4 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。